2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide
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Description
2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide is a useful research compound. Its molecular formula is C18H16FN3O4S and its molecular weight is 389.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Toxicological Evaluation
A study conducted on a novel cooling compound, "2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl) acetamide (S2227)," evaluated its safety for use in food and beverage applications. The compound underwent rapid oxidative metabolism, showing no mutagenic or clastogenic effects in vitro and in vivo, with a high no-observed-adverse-effect-level (NOAEL), indicating potential safety for consumption applications (Karanewsky et al., 2015).
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives led to the synthesis of novel Co(II) and Cu(II) coordination complexes, showing significant antioxidant activity. This study suggests the potential of these compounds in designing antioxidants and exploring their mechanisms of action (Chkirate et al., 2019).
Synthesis and Anti-Inflammatory Activity
The synthesis of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides showed significant anti-inflammatory activity, highlighting the potential therapeutic applications of such compounds (Sunder & Maleraju, 2013).
Antipsychotic Potential
A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized and showed an antipsychotic-like profile in behavioral animal tests, providing insights into potential new treatments for psychotic disorders without interacting with dopamine receptors (Wise et al., 1987).
Flavouring Substance Evaluation
The scientific opinion on 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide for its use as a flavouring substance showed no safety concerns at estimated levels of dietary exposure. This suggests possible applications in food flavoring, subject to regulatory approvals and further research (Younes et al., 2018).
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S/c1-10-20-17(26-22-10)16-11-6-7-24-8-14(11)27-18(16)21-15(23)9-25-13-5-3-2-4-12(13)19/h2-5H,6-9H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETNOEWNGNZWMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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